1-(4-Methylphenyl)ethanol

Description

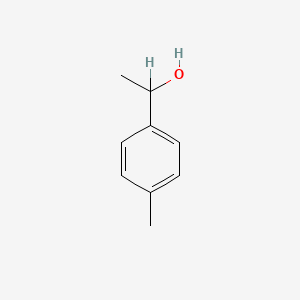

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-7-3-5-9(6-4-7)8(2)10/h3-6,8,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JESIHYIJKKUWIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862145 | |

| Record name | Benzenemethanol, .alpha.,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Viscous liquid with an odor similar to menthol; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS], colourless oily liquid with a dry, menthol-like, camphoraceous odour | |

| Record name | p,alpha-Dimethylbenzyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21161 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p,alpha-Dimethylbenzyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/826/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | p,alpha-Dimethylbenzyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/826/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.980-0.990 | |

| Record name | p,alpha-Dimethylbenzyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/826/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

536-50-5, 5788-09-0 | |

| Record name | 1-(4-Methylphenyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p,alpha-Dimethylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Methylphenyl)ethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41714 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, .alpha.,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanol, .alpha.,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p,α-dimethylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.854 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-P-TOLYLETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MUV6GV10SL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (±)-1-(4-Methylphenyl)ethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034378 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Physicochemical properties of 1-(4-Methylphenyl)ethanol

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Methylphenyl)ethanol

Introduction: Defining this compound

This compound, also known by synonyms such as p-tolylmethylcarbinol and α,4-dimethylbenzyl alcohol, is an aromatic alcohol with the chemical formula C₉H₁₂O.[1][2][3] It is structurally characterized by an ethanol backbone where one hydrogen of the methyl group is substituted by a p-tolyl (4-methylphenyl) group. This compound is a clear, colorless liquid at room temperature and possesses a distinctive sweet, floral odor, sometimes described as reminiscent of menthol or hawthorn.[1][3][4][5]

Its versatile properties make it a valuable molecule in various industries. It is utilized as a fragrance component in perfumes and cosmetics, a flavoring agent in food products, and a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][6] The presence of both a hydroxyl group and an aromatic ring imparts a balance of polarity and non-polarity, influencing its solubility, reactivity, and analytical behavior. This guide provides a comprehensive exploration of its core physicochemical properties and the methodologies for their precise characterization, offering a foundational understanding for researchers and drug development professionals.

Core Physicochemical Properties: A Quantitative Overview

For efficient reference, the fundamental physicochemical properties of this compound are summarized below. These values are critical for predicting the compound's behavior in various experimental and industrial settings.

| Property | Value | Source(s) |

| CAS Number | 536-50-5 | [1][7] |

| Molecular Formula | C₉H₁₂O | [1][2][8] |

| Molecular Weight | 136.19 g/mol | [1][2][8] |

| Appearance | Clear, colorless liquid | [2][3][7] |

| Boiling Point | 218-220 °C (at 760 mmHg) | [1][6][8] |

| Melting Point | ~2.8 °C | [9] |

| Density | 0.987 g/mL (at 20 °C) | [1][6][8] |

| Refractive Index (n²⁰/D) | 1.523 - 1.524 | [6][10] |

| Flash Point | 102-107 °C | [1][6][8] |

| Water Solubility | Slightly soluble / miscible | [1][6][11][12] |

| pKa (Predicted) | ~14.56 | [1][10] |

| LogP (Octanol/Water) | ~1.84 | [1][10] |

Detailed Physicochemical Characterization

A deeper understanding of a compound's properties goes beyond numerical values. This section explains the causality behind the observed characteristics of this compound.

Physical State and Organoleptic Properties

The compound exists as a liquid under standard conditions, a direct consequence of its relatively low melting point and the intermolecular forces at play, primarily hydrogen bonding from the hydroxyl group and van der Waals forces from the aromatic ring. Its distinct floral and sweet odor makes it a common ingredient in the fragrance industry.[5]

Solubility Profile

The principle of "like dissolves like" governs solubility. This compound presents a dual nature; the polar hydroxyl (-OH) group can form hydrogen bonds with polar solvents like water, while the nonpolar tolyl group interacts favorably with nonpolar organic solvents. This results in its classification as "slightly soluble" in water.[1][6][11] For applications in drug development, this limited aqueous solubility might necessitate formulation strategies to enhance bioavailability. It is expected to be freely soluble in common organic solvents such as ethanol, methanol, and acetone.

Thermal and Optical Properties

The high boiling point (218-220 °C) is indicative of strong intermolecular hydrogen bonds that require significant energy to overcome.[1][8] The flash point of over 100 °C suggests it is not highly flammable under standard laboratory conditions.[1][6] The refractive index is a precise physical constant used as a reliable indicator of purity. A measured value outside the specified range of 1.523-1.524 at 20 °C could signify the presence of impurities.[6]

Analytical Characterization: Protocols and Rationale

To ensure identity, purity, and quality, a multi-faceted analytical approach is required. The protocols described below are designed to be self-validating, where the results from each technique corroborate one another, providing a high degree of confidence in the material's integrity.

Purity Assessment by Gas Chromatography (GC)

Expertise & Rationale: Gas chromatography is the premier technique for assessing the purity of volatile and thermally stable compounds like this compound. The compound's boiling point is well within the operational range of standard GC systems. A Flame Ionization Detector (FID) is chosen for its high sensitivity to hydrocarbons and its robust, linear response over a wide concentration range, making it ideal for quantifying impurities.

Experimental Protocol: GC-FID Analysis

-

Instrument Preparation: Equip a gas chromatograph with a nonpolar capillary column (e.g., DB-1 or HP-5, 30 m x 0.25 mm x 0.25 µm) and an FID.

-

Carrier Gas: Use high-purity helium or hydrogen with a constant flow rate (e.g., 1 mL/min).

-

Temperature Program:

-

Set the injector temperature to 250 °C.

-

Set the detector temperature to 280 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C and hold for 5 minutes. This gradient ensures separation of more volatile starting materials from the main analyte and less volatile byproducts.

-

-

Sample Preparation: Prepare a ~1 mg/mL solution of this compound in a high-purity solvent like dichloromethane or ethyl acetate.

-

Injection: Inject 1 µL of the sample solution with an appropriate split ratio (e.g., 50:1) to avoid column overloading.

-

Data Analysis: Integrate the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %). An assay of ≥96-97% is typical for commercial grades.[2][7]

Workflow Diagram: GC Purity Analysis

Structural Elucidation by Spectroscopy

Spectroscopic techniques provide an unambiguous fingerprint of the molecular structure.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is unparalleled for structural confirmation. ¹H NMR provides information on the electronic environment and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule. The expected spectrum is directly predictable from the structure.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer.

-

Data Interpretation (Expected Signals for ¹H NMR):

-

~7.1-7.3 ppm: Two sets of doublets, integrating to 2H each, characteristic of a para-substituted benzene ring.

-

~4.8-5.0 ppm: A quartet, integrating to 1H, corresponding to the methine proton (-CH) coupled to the adjacent methyl group.

-

~2.3 ppm: A singlet, integrating to 3H, from the tolyl methyl group (-CH₃).

-

~1.5 ppm: A doublet, integrating to 3H, from the methyl group adjacent to the chiral center, coupled to the methine proton.

-

Variable (e.g., 1.8-2.5 ppm): A broad singlet, integrating to 1H, for the hydroxyl proton (-OH). Its chemical shift is concentration and temperature-dependent.

-

2. Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and effective method for identifying key functional groups. The presence of a hydroxyl group and an aromatic ring will produce strong, characteristic absorption bands.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: Apply a small drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Acquisition: Obtain the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

-

Data Interpretation (Expected Absorption Bands):

-

~3300-3400 cm⁻¹ (Broad): Strong O-H stretching vibration, confirming the alcohol functional group.

-

~3000-3100 cm⁻¹ (Medium): Aromatic C-H stretching.

-

~2850-2970 cm⁻¹ (Medium-Strong): Aliphatic C-H stretching from the methyl and methine groups.

-

~1600 and ~1515 cm⁻¹ (Sharp): C=C stretching vibrations within the aromatic ring.

-

~1000-1200 cm⁻¹ (Strong): C-O stretching vibration.

-

Logical Relationship Diagram: Structure to Spectra

Safety, Handling, and Storage

Professional diligence requires adherence to strict safety protocols when handling any chemical substance.

-

Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][14] Ensure work is conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation.[13][15]

-

Storage: The compound is stable under normal conditions.[13] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat or ignition sources.[1][13][15]

-

Incompatibilities: Avoid contact with strong oxidizing agents, as this can lead to exothermic reactions.[6][13]

Conclusion

This compound is a compound with well-defined physicochemical properties that are crucial to its application in research and industry. Its characterization relies on a synergistic combination of physical measurements and robust analytical techniques like chromatography and spectroscopy. The methodologies outlined in this guide provide a validated framework for confirming the identity, purity, and quality of this versatile molecule, ensuring its reliable performance in drug discovery, synthesis, and formulation development.

References

-

This compound | CAS#:536-50-5. Chemsrc. Available at: [Link]

-

Showing Compound this compound (FDB012755). FooDB. Available at: [Link]

-

This compound. Stenutz. Available at: [Link]

-

This compound (CAS 536-50-5) – Thermophysical Properties. Chemcasts. Available at: [Link]

-

This compound, 97%. Fisher Scientific. Available at: [Link]

-

This compound One Chongqing Chemdad Co. ,Ltd. Chemdad. Available at: [Link]

-

(1R)-1-(4-Methylphenyl)ethanol. ChemBK. Available at: [Link]

-

hawthorn carbinol p-alpha-dimethylbenzyl alcohol. The Good Scents Company. Available at: [Link]

Sources

- 1. This compound | 536-50-5 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. CAS 536-50-5: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound CAS#: 536-50-5 [m.chemicalbook.com]

- 6. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. This compound | CAS#:536-50-5 | Chemsrc [chemsrc.com]

- 9. chem-casts.com [chem-casts.com]

- 10. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 11. Showing Compound this compound (FDB012755) - FooDB [foodb.ca]

- 12. This compound, 97% | Fisher Scientific [fishersci.ca]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. echemi.com [echemi.com]

A Comprehensive Technical Guide to 1-(4-Methylphenyl)ethanol for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of 1-(4-Methylphenyl)ethanol, a versatile secondary alcohol with significant applications in the pharmaceutical, fragrance, and flavor industries. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of its chemical and physical properties, synthesis methodologies, spectroscopic characterization, key applications, and safety protocols.

Core Chemical Identity and Properties

This compound, also known by synonyms such as p-tolylethanol and methyl-p-tolylcarbinol, is an aromatic alcohol. Its core structure consists of an ethanol backbone substituted with a p-tolyl (4-methylphenyl) group. This structure gives rise to a chiral center at the carbinol carbon, meaning it exists as a racemic mixture of (R)- and (S)-enantiomers unless a stereoselective synthesis is employed.

Key Identifiers and Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 536-50-5 | [1][2] |

| Molecular Formula | C₉H₁₂O | [1][2] |

| Molecular Weight | 136.19 g/mol | [1][2] |

| Appearance | Clear, colorless liquid | [1] |

| Odor | Sweet, floral, reminiscent of hawthorn and menthol | [1] |

| Boiling Point | 218-222 °C | [1] |

| Density | 0.987 g/mL at 20 °C | [1] |

| Refractive Index (n²⁰/D) | 1.524 | [1] |

| Flash Point | 102 °C | [1] |

| Water Solubility | Slightly miscible | [3][4] |

| pKa | 14.56 ± 0.20 (Predicted) | [1] |

Synthesis of this compound: A Methodological Overview

The synthesis of this compound is primarily achieved through two well-established routes: the reduction of 4'-methylacetophenone and the Grignard reaction. The choice of method is often dictated by the desired scale, yield, and, critically, the requirement for stereochemical control.

Workflow for Synthesis Methodologies

Sources

An In-depth Technical Guide to the Natural Occurrence and Analysis of 1-(4-Methylphenyl)ethanol in Essential Oils

Abstract

1-(4-Methylphenyl)ethanol, also known as p-tolylmethylcarbinol, is an aromatic secondary alcohol that contributes to the subtle fragrance profiles of various essential oils. While not typically a major constituent, its presence is significant in the chemical fingerprinting of certain botanicals, particularly within the Zingiberaceae family. This guide provides a comprehensive technical overview of this compound, covering its natural sources, biosynthetic origins, detailed analytical protocols for its quantification, and an exploration of its potential biological activities. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development, offering a foundational understanding of this specific secondary metabolite.

Introduction: The Significance of this compound

This compound (C₉H₁₂O) is a secondary aromatic alcohol characterized by a p-tolyl group attached to an ethanol backbone[1]. Its organoleptic properties are described as sweet, floral, and nutty, reminiscent of hawthorn, making it a valuable, albeit often minor, component in the essential oils of certain plants[1]. Beyond its contribution to aroma, this compound serves as a chiral building block and an intermediate in the synthesis of more complex molecules, including pharmaceuticals and biodegradable polymers[2]. Understanding its natural occurrence and concentration is crucial for the quality control of essential oils and for exploring its potential chemotaxonomic significance. This guide will delve into the scientific underpinnings of this compound's presence in nature and the methodologies required for its rigorous study.

Natural Occurrence and Distribution

The presence of this compound has been reported primarily in the essential oils of the Zingiberaceae (ginger) family . Specifically, it is a known constituent of the essential oil derived from the rhizomes of Curcuma longa L. (turmeric) and related species[1]. While comprehensive quantitative data across a wide range of essential oils is limited, its consistent, albeit minor, presence in certain Curcuma chemotypes suggests a specific, genetically determined biosynthetic capacity. The levorotatory form, (S)-(-)-1-(4-Methylphenyl)ethanol, is likely the predominant enantiomer found in nature[1][3].

Table 1: Reported Natural Sources of this compound

| Plant Species | Family | Plant Part | Reported Presence |

| Curcuma longa L. | Zingiberaceae | Rhizome | Constituent of essential oil[1] |

| Curcuma species (related) | Zingiberaceae | Rhizome | Component of essential oil[1] |

| Nicotiana tabacum | Solanaceae | - | Reported presence[4] |

Note: Quantitative concentrations are not consistently reported in the literature, indicating that this compound is typically a minor component.

Biosynthesis of this compound in Plants

The biosynthesis of aromatic compounds in plants predominantly proceeds via the shikimate pathway . This pathway converts simple carbohydrate precursors into the aromatic amino acids phenylalanine, tyrosine, and tryptophan, which in turn serve as the building blocks for a vast array of secondary metabolites, including this compound.

While the precise enzymatic steps leading to this compound have not been fully elucidated for this specific molecule, a plausible pathway can be proposed based on the known biosynthesis of structurally related monoterpenes like p-cymene. The biosynthesis likely begins with geranyl diphosphate (GDP), a key intermediate in the terpenoid pathway.

Proposed Biosynthetic Pathway:

-

Cyclization: Geranyl diphosphate (GDP) is cyclized by a terpene synthase to form a monoterpene hydrocarbon, likely γ-terpinene.

-

Aromatization: A series of oxidation and dehydration steps, potentially catalyzed by cytochrome P450 monooxygenases and dehydrogenases, converts γ-terpinene into the aromatic compound p-cymene.

-

Side-Chain Modification: The isopropyl group of p-cymene undergoes enzymatic modification. This could involve an initial hydroxylation followed by a rearrangement or a direct oxidation to form a ketone intermediate.

-

Reduction: The resulting ketone (4-methylacetophenone) is then reduced by a reductase enzyme to yield the secondary alcohol, this compound.

The diagram below illustrates this proposed biosynthetic logic.

Caption: Proposed biosynthetic pathway of this compound.

Analytical Methodologies for Quantification

The gold standard for the separation, identification, and quantification of volatile and semi-volatile compounds in complex mixtures like essential oils is Gas Chromatography-Mass Spectrometry (GC-MS) . The following section provides a detailed protocol for the quantification of this compound.

Experimental Workflow

The overall workflow involves sample preparation, GC-MS analysis, and data processing for quantification. This process ensures accuracy and reproducibility.

Sources

Spectroscopic data (NMR, IR, MS) of 1-(4-Methylphenyl)ethanol

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-(4-Methylphenyl)ethanol (also known as 1-(p-tolyl)ethanol), a key aromatic alcohol. Aimed at researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that unequivocally confirm its molecular structure. By integrating detailed experimental protocols, in-depth spectral interpretation, and field-proven insights, this guide serves as an authoritative reference for the characterization of this compound.

Introduction: The Molecular Blueprint

This compound is a secondary alcohol and a member of the toluene family.[1][2] Its structure, featuring a chiral center at the benzylic carbon, makes it a valuable building block in organic synthesis. Accurate structural elucidation is paramount for its application, and spectroscopic techniques provide the necessary tools for this confirmation. This guide will systematically break down the data from ¹H NMR, ¹³C NMR, IR, and MS to create a complete spectroscopic profile of the molecule.

Below is a diagram illustrating the chemical structure of this compound, with key atoms numbered for reference in the subsequent spectroscopic analysis.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons.

Experimental Protocol:

-

Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz (or higher) NMR spectrometer is used.

-

Acquisition: The spectrum is acquired at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Interpretation:

The ¹H NMR spectrum of this compound exhibits five distinct signals, which are summarized and assigned in the table below.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.26 | d | 2H | Ar-H (ortho to -CH(OH)CH₃) |

| 7.15 | d | 2H | Ar-H (meta to -CH(OH)CH₃) |

| 4.87 | q | 1H | -CH (OH)CH₃ |

| 2.34 | s | 3H | Ar-CH ₃ |

| 1.47 | d | 3H | -CH(OH)CH ₃ |

-

Aromatic Protons (7.26 and 7.15 ppm): The two doublets in the aromatic region are characteristic of a 1,4-disubstituted (para) benzene ring. The protons ortho to the electron-donating alkyl group are slightly shielded compared to those in benzene, while the protons meta are even more so. The observed splitting pattern (two doublets) confirms this para-substitution.

-

Benzylic Proton (4.87 ppm): The quartet at 4.87 ppm is assigned to the proton on the carbon bearing the hydroxyl group (-CH(OH)-). It is split into a quartet by the three neighboring protons of the methyl group (n+1 rule, 3+1=4). Its downfield shift is due to the deshielding effect of the adjacent oxygen atom and the aromatic ring.

-

Aromatic Methyl Protons (2.34 ppm): The singlet at 2.34 ppm, integrating to three protons, is characteristic of the methyl group attached directly to the aromatic ring (Ar-CH₃). It is a singlet because there are no adjacent protons to couple with.

-

Aliphatic Methyl Protons (1.47 ppm): The doublet at 1.47 ppm, integrating to three protons, is assigned to the methyl group adjacent to the benzylic carbon (-CH(OH)CH₃). It is split into a doublet by the single neighboring benzylic proton (n+1 rule, 1+1=2).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule.

Experimental Protocol:

-

Sample Preparation: The same sample prepared for ¹H NMR analysis is used.

-

Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer is used.

-

Acquisition: A proton-decoupled spectrum is acquired to simplify the spectrum to single lines for each unique carbon atom.

Data Interpretation:

The ¹³C NMR spectrum shows seven distinct signals, corresponding to the seven unique carbon environments in the molecule.[3]

| Chemical Shift (δ) ppm | Assignment |

| 142.5 | C -CH(OH)CH₃ (aromatic quaternary) |

| 137.0 | C -CH₃ (aromatic quaternary) |

| 129.1 | C H (aromatic, meta) |

| 125.3 | C H (aromatic, ortho) |

| 70.3 | -C H(OH)CH₃ |

| 25.1 | -CH(OH)C H₃ |

| 21.1 | Ar-C H₃ |

-

Aromatic Carbons (125-143 ppm): Four signals appear in the aromatic region. The two downfield signals at 142.5 and 137.0 ppm are assigned to the quaternary carbons (C-1 and C-4), which are deshielded and do not show up in a DEPT-135 experiment. The signals at 129.1 and 125.3 ppm are assigned to the protonated aromatic carbons.[4]

-

Benzylic Carbon (70.3 ppm): The signal at 70.3 ppm is characteristic of a carbon atom attached to a hydroxyl group, specifically a secondary alcohol.

-

Methyl Carbons (25.1 and 21.1 ppm): The two upfield signals are assigned to the two methyl groups. The signal at 25.1 ppm corresponds to the methyl group of the ethanol moiety, while the signal at 21.1 ppm is assigned to the tolyl methyl group.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol:

-

Sample Preparation: A drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum is taken first and automatically subtracted from the sample spectrum.

Data Interpretation:

The IR spectrum of this compound displays several characteristic absorption bands.[5][6]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| ~3370 (broad) | O-H stretch | Alcohol (-OH) |

| ~3020-2850 | C-H stretch | sp³ and sp² C-H |

| ~1610, 1515 | C=C stretch | Aromatic ring |

| ~1100 | C-O stretch | Secondary alcohol |

| ~815 | C-H bend | 1,4-disubstituted (para) aromatic |

-

O-H Stretch (~3370 cm⁻¹): The most prominent feature is the broad, strong absorption band in the region of 3600-3200 cm⁻¹, which is definitive for the O-H stretching vibration of an alcohol. The broadness is due to intermolecular hydrogen bonding.

-

C-H Stretches (~3020-2850 cm⁻¹): The peaks just above 3000 cm⁻¹ are due to the C-H stretching of the aromatic ring (sp² carbons), while the peaks just below 3000 cm⁻¹ are from the C-H stretching of the methyl and methine groups (sp³ carbons).

-

C=C Stretches (~1610, 1515 cm⁻¹): The absorptions in the 1600-1450 cm⁻¹ region are characteristic of C=C stretching vibrations within the aromatic ring.

-

C-O Stretch (~1100 cm⁻¹): The strong absorption around 1100 cm⁻¹ is indicative of the C-O stretching vibration of a secondary alcohol.

-

C-H Bend (~815 cm⁻¹): The strong out-of-plane C-H bending vibration around 815 cm⁻¹ is highly characteristic of a 1,4-disubstituted (para) benzene ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to piece together its structure.

Experimental Protocol:

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile liquids.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for creating positive ions.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Data Interpretation:

The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.[1][7]

| m/z | Proposed Fragment | Identity |

| 136 | [C₉H₁₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 121 | [M - CH₃]⁺ | Loss of a methyl group |

| 93 | [C₇H₉]⁺ | Loss of CH₃CHO |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 43 | [C₂H₃O]⁺ | Acetyl cation |

-

Molecular Ion (m/z 136): The peak at m/z 136 corresponds to the intact molecule that has lost one electron, confirming the molecular weight of 136.19 g/mol .[1]

-

Loss of Methyl (m/z 121): The most intense peak in the spectrum (the base peak) is at m/z 121. This corresponds to the loss of a methyl radical (•CH₃) from the molecular ion, forming a stable, resonance-stabilized oxonium ion. This is a characteristic fragmentation (alpha-cleavage) for secondary alcohols.

-

Other Fragments: The peak at m/z 91 is the classic tropylium ion, a common fragment for toluene-containing compounds. The peak at m/z 43 corresponds to the [CH₃CO]⁺ fragment.

The fragmentation pathway can be visualized as follows:

Caption: Key fragmentation pathways of this compound in EI-MS.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR, and MS provides a self-validating and unambiguous confirmation of the structure of this compound. The NMR spectra precisely map the proton and carbon framework, IR spectroscopy confirms the presence of the key hydroxyl and aromatic functional groups, and mass spectrometry verifies the molecular weight and reveals a logical fragmentation pattern consistent with the proposed structure. This comprehensive spectroscopic dataset serves as a reliable benchmark for the identification and quality control of this important chemical compound in research and industrial applications.

References

-

SpectraBase. This compound - Optional[MS (GC)] - Spectrum. [Link]

-

ResearchGate. Figure S22: 1 H NMR spectrum of 1-(4-methylphenyl) ethanol and 4-methylacetophenone. [Link]

-

SpectraBase. This compound - Optional[Vapor Phase IR] - Spectrum. [Link]

-

Human Metabolome Database. Showing metabocard for (±)-1-(4-Methylphenyl)ethanol (HMDB0034378). [Link]

-

NIST. Ethanone, 1-(4-methylphenyl)-. NIST Chemistry WebBook. [Link]

-

ResearchGate. Fig. S22. 1 H NMR spectrum of 1-(p-tolyl)ethan-1-ol. [Link]

-

PubChem. p,alpha-DIMETHYLBENZYL ALCOHOL | C9H12O | CID 10817. [Link]

-

NIST. 1-(4-Isobutylphenyl)-1-ethanol, methyl. NIST Chemistry WebBook. [Link]

-

NIST. (4-Methylphenyl) methanol, ethyl ether. NIST Chemistry WebBook. [Link]

-

FooDB. Showing Compound this compound (FDB012755). [Link]

-

NIST. 1-(3-methylphenyl)ethanol. NIST Chemistry WebBook. [Link]

-

PubChem. 1-p-Tolylethanol, (-)- | C9H12O | CID 6993963. [Link]

-

Chemsrc. This compound | CAS#:536-50-5. [Link]

-

NIST. NIST Chemistry WebBook. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

NIST. 1-(2-Methylphenyl)ethanol. NIST Chemistry WebBook. [Link]

Sources

- 1. p,alpha-DIMETHYLBENZYL ALCOHOL | C9H12O | CID 10817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound this compound (FDB012755) - FooDB [foodb.ca]

- 3. This compound(536-50-5) 13C NMR spectrum [chemicalbook.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. This compound(536-50-5) IR Spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

A Technical Guide to the Solubility of 1-(4-Methylphenyl)ethanol in Organic Solvents

Executive Summary

Understanding the solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a cornerstone of efficient process development, formulation, and chemical synthesis. This technical guide provides an in-depth analysis of the solubility characteristics of 1-(4-Methylphenyl)ethanol (CAS 536-50-5), a key intermediate in various synthetic and fragrance applications. By integrating theoretical principles with practical methodologies, this document serves as a comprehensive resource for researchers, chemists, and formulation scientists. We explore the physicochemical properties of the molecule, present its expected solubility in a range of organic solvents, detail a robust experimental protocol for solubility determination, and discuss the implications for practical applications.

Introduction: The Significance of Solubility

This compound, also known as p,α-Dimethylbenzyl alcohol, is a secondary aromatic alcohol. Its structure, featuring a polar hydroxyl group, a non-polar toluene ring, and a chiral center, imparts a unique solubility profile that is critical to its application. In drug development, solubility directly influences bioavailability and formulation strategies.[1][2][3] In chemical synthesis, it governs the choice of reaction media, affects reaction rates, and is paramount for designing effective purification and crystallization processes.[4] This guide aims to elucidate the factors governing the solubility of this compound to empower scientists in making informed, efficient decisions in the laboratory and during process scale-up.

Physicochemical Profile of this compound

A molecule's structure is the primary determinant of its solubility. The key to understanding the behavior of this compound lies in its amphiphilic nature: it possesses both polar and non-polar characteristics.

-

Polar Moiety: The hydroxyl (-OH) group is capable of acting as both a hydrogen bond donor and acceptor, predisposing the molecule to favorable interactions with polar solvents.[5][6]

-

Non-Polar Moiety: The benzene ring substituted with a methyl group (tolyl group) is hydrophobic and contributes to its affinity for non-polar or weakly polar organic solvents.

This dual character suggests that this compound will exhibit a broad range of solubilities, being most soluble in solvents of intermediate polarity that can interact with both ends of the molecule.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O | [7][8] |

| Molecular Weight | 136.19 g/mol | [4][7] |

| Appearance | Clear, colorless liquid | [4][7] |

| Boiling Point | 218-220 °C | [7][9] |

| Density | ~0.987 g/mL at 20°C | [7][10] |

| Water Solubility | Slightly soluble / miscible | [5][7][11][12] |

| LogP (octanol-water) | 1.84 - 2.06 | [5][7] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 1 | [5] |

The LogP value between 1.84 and 2.06 indicates a moderate lipophilicity, confirming that the compound has a significant affinity for both organic and aqueous environments, though it leans towards being more soluble in less polar solvents than water.[5][7]

Guiding Principles: "Like Dissolves Like"

The adage "like dissolves like" is the fundamental principle of solubility.[13] It predicts that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in strong hydrogen bonding with the hydroxyl group of this compound. Therefore, high solubility or complete miscibility is expected.[6][14][15]

-

Dipolar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents have significant dipole moments and can act as hydrogen bond acceptors. They will interact favorably with the hydroxyl group, leading to good solubility.

-

Non-Polar Aromatic Solvents (e.g., Toluene): The tolyl group of the solute will have strong π-π stacking and van der Waals interactions with the solvent, promoting high solubility.

-

Non-Polar Aliphatic Solvents (e.g., Hexane): Solubility is expected to be lower in these solvents. While the non-polar parts of the molecules will interact via van der Waals forces, the solvent cannot effectively solvate the polar hydroxyl group, making dissolution less energetically favorable.

Solubility Profile Across Organic Solvents

While extensive quantitative datasets are proprietary or scattered, a qualitative and semi-quantitative solubility profile can be constructed based on established chemical principles and available data. The compound is generally described as being soluble in most organic solvents and oils.[14][15]

| Solvent Class | Representative Solvent | Predicted Solubility | Primary Intermolecular Forces |

| Polar Protic | Ethanol, Methanol | Miscible | Hydrogen Bonding, Dipole-Dipole |

| Polar Aprotic | Acetone, DMSO | High | Dipole-Dipole, H-Bond Accepting |

| Ethers | Diethyl Ether, THF | High | Dipole-Dipole, H-Bond Accepting |

| Halogenated | Dichloromethane | High | Dipole-Dipole |

| Aromatic | Toluene | High | π-π Stacking, Van der Waals |

| Esters | Ethyl Acetate | High | Dipole-Dipole, H-Bond Accepting |

| Aliphatic | Hexane, Heptane | Moderate to Low | Van der Waals |

| Aqueous | Water | Slightly Soluble | Hydrogen Bonding |

Modeling Solvent-Solute Interactions

The interplay of intermolecular forces dictates solubility. The following diagram illustrates the primary interactions between this compound and two representative solvents: a polar protic solvent (Ethanol) and a non-polar aromatic solvent (Toluene).

References

- 1. bioassaysys.com [bioassaysys.com]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. This compound, 97% | CymitQuimica [cymitquimica.com]

- 5. Showing Compound this compound (FDB012755) - FooDB [foodb.ca]

- 6. CAS 536-50-5: this compound | CymitQuimica [cymitquimica.com]

- 7. This compound | 536-50-5 [chemicalbook.com]

- 8. chem-casts.com [chem-casts.com]

- 9. This compound | CAS#:536-50-5 | Chemsrc [chemsrc.com]

- 10. chembk.com [chembk.com]

- 11. hawthorn carbinol, 536-50-5 [thegoodscentscompany.com]

- 12. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 13. youtube.com [youtube.com]

- 14. p,alpha-DIMETHYLBENZYL ALCOHOL | C9H12O | CID 10817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Food safety and quality: details [fao.org]

An In-depth Technical Guide to the Thermochemical Properties of 1-(4-Methylphenyl)ethanol

Abstract

Introduction

Chemical Identity and Significance of 1-(4-Methylphenyl)ethanol

This compound, also known as p,α-dimethylbenzyl alcohol, is a secondary aromatic alcohol with the chemical formula C₉H₁₂O.[1] Its structure, featuring a chiral center at the benzylic carbon, makes it a valuable intermediate in asymmetric synthesis. This compound is noted for its pleasant floral, hawthorn-like aroma, leading to its use in the fragrance and flavor industries.[1] In the pharmaceutical and agrochemical sectors, it serves as a versatile building block for more complex molecules.[2]

The Critical Role of Thermochemical Data

Thermochemical data are fundamental to the safe, efficient, and predictable application of chemical compounds in research and industry. For a substance like this compound, these data are indispensable for:

-

Process Safety and Hazard Analysis: The enthalpy of formation and combustion are critical for predicting the energy release in intended reactions or accidental decompositions, forming the basis of safety assessments.

-

Chemical Reactor Design: Heat capacity and reaction enthalpies are essential for designing and controlling the thermal environment of a chemical reactor, ensuring optimal yield and preventing thermal runaways.

-

Pharmaceutical Development: Enthalpy of vaporization influences drying rates, formulation stability, and delivery characteristics of active pharmaceutical ingredients (APIs). Understanding the thermodynamics of phase transitions is crucial for crystallization and purification processes.

-

Computational Modeling: Accurate experimental data are the bedrock for validating and parameterizing computational models that can predict the behavior of molecules in complex systems, accelerating research and development.

Key Thermochemical Parameters: Definitions and Significance

Thermochemical data provide a quantitative measure of the energy stored in chemical bonds and the energy changes associated with physical and chemical transformations.

-

Standard Enthalpy of Formation (ΔfH°): The change in enthalpy when one mole of a substance in its standard state is formed from its constituent elements in their standard states. It is a fundamental measure of a molecule's intrinsic stability.

-

Standard Enthalpy of Combustion (ΔcH°): The enthalpy change when one mole of a substance is completely burned in excess oxygen under standard conditions. This is a key parameter for assessing energy content and is experimentally determined via bomb calorimetry.

-

Enthalpy of Vaporization (ΔvapH): The amount of energy required to transform one mole of a liquid into a gas at a given pressure and temperature. It is a measure of the strength of intermolecular forces in the liquid phase.

-

Heat Capacity (Cp): The amount of heat that must be added to one mole of a substance to raise its temperature by one degree Kelvin at constant pressure. This property is crucial for any process involving heat transfer.

Experimental Determination of Thermochemical Properties

While specific experimental values for this compound are sparse in the literature, the following sections detail the authoritative, self-validating protocols that would be employed for their determination.

Static Bomb Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of combustion is the most accessible experimental route to determining the standard enthalpy of formation for organic compounds.

-

Causality and Experimental Choice: Combustion calorimetry is the gold standard because the complete combustion of an organic compound to CO₂(g) and H₂O(l) is a well-defined, highly exothermic process. By precisely measuring the heat released (qᵥ) in a constant-volume system (a "bomb"), the change in internal energy (ΔU) for the combustion can be determined. This is then used to calculate the enthalpy of combustion (ΔH) and, subsequently, the enthalpy of formation of the analyte.

-

Experimental Protocol:

-

Calibration: The heat capacity of the calorimeter (C_cal) is determined by combusting a certified standard, typically benzoic acid, for which the heat of combustion is known with high accuracy.[3]

-

Sample Preparation: A precise mass (typically 0.5-1.0 g) of liquid this compound is weighed into a platinum crucible. A known length of nickel-chromium ignition wire is attached to the electrodes, dipping into the sample.

-

Bomb Assembly: 1 mL of distilled water is added to the bomb to ensure that all water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with ~25-30 atm of pure oxygen.

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter's insulated vessel. The system is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The initial temperature is recorded for several minutes. The sample is then ignited by passing a current through the fuse wire. The temperature of the water is recorded at regular intervals until a maximum is reached and the system begins to cool.

-

Corrections and Calculation: The raw temperature rise is corrected for heat exchange with the surroundings. The heat released by the combustion of the ignition wire and the formation of nitric acid (from trace N₂ in the bomb) is subtracted from the total heat evolved.

-

Data Analysis: The standard internal energy of combustion (ΔU°c) is calculated. This value is then converted to the standard enthalpy of combustion (ΔH°c), and finally, using Hess's Law and the known standard enthalpies of formation of CO₂ and H₂O, the standard enthalpy of formation (ΔfH°) of this compound is determined.

-

-

Visualization of Workflow:

Caption: Workflow for determining enthalpy of formation via bomb calorimetry.

Differential Scanning Calorimetry (DSC) for Heat Capacity

-

Causality and Experimental Choice: DSC provides a rapid and accurate method for determining the heat capacity of liquids and solids.[4] It operates by measuring the difference in heat flow required to increase the temperature of a sample and a reference at the same rate. This differential heat flow is directly proportional to the sample's heat capacity.

-

Experimental Protocol (Based on ASTM E1269): [4][5]

-

Baseline Run: An initial run is performed with two empty, hermetically sealed aluminum pans to establish the baseline heat flow of the instrument.

-

Standard Run: A sapphire disk (a standard reference material with a well-characterized heat capacity) is placed in the sample pan, and the temperature program is repeated to obtain a calibration curve.

-

Sample Run: A known mass of this compound is hermetically sealed in an aluminum pan. The same temperature program is run.

-

Procedure: a. Equilibrate the DSC cell at the starting temperature (e.g., -100 °C) for several minutes. b. Heat the sample at a constant rate (e.g., 20 °C/min) through the desired temperature range (e.g., to 600 °C).[5] c. Record the differential heat flow between the sample and reference pans as a function of temperature.

-

Calculation: The heat capacity of the sample (Cp,sample) at a given temperature (T) is calculated using the following equation: Cp,sample = Cp,std × (Dsample / Dstd) × (mstd / msample) where Cp,std is the heat capacity of the sapphire standard, D is the vertical displacement from the baseline for the sample and standard, and m is the mass.

-

Knudsen Effusion Method for Vapor Pressure and Enthalpy of Vaporization

-

Causality and Experimental Choice: For compounds with low volatility, the Knudsen effusion method is a reliable technique for determining vapor pressure. It measures the rate of mass loss of a substance effusing through a small orifice into a vacuum. According to the kinetic theory of gases, this rate is directly proportional to the vapor pressure at a given temperature. By measuring the vapor pressure at several temperatures, the enthalpy of vaporization can be determined using the Clausius-Clapeyron equation.

-

Experimental Protocol:

-

Cell Preparation: A small amount of this compound is placed into a Knudsen cell, which is a small container with a precisely machined orifice of known area. The cell is weighed accurately.

-

Experimental Setup: The cell is placed in a thermostatted block within a high-vacuum chamber.

-

Measurement: The system is evacuated. The cell is heated to a desired temperature and held isothermally for a set period. The mass loss due to effusion is measured (e.g., using a high-precision thermogravimetric analyzer or by weighing the cell before and after the experiment).[6]

-

Data Collection: The experiment is repeated at several different temperatures.

-

Calculation: The vapor pressure (P) is calculated from the rate of mass loss ( dm/dt ) using the Knudsen equation: P = ( dm/dt ) / A * √(2πRT/M) where A is the orifice area, R is the gas constant, T is the temperature, and M is the molar mass of the effusing vapor.

-

Enthalpy of Vaporization: A plot of ln(P) versus 1/T yields a straight line with a slope of -ΔvapH/R, from which the enthalpy of vaporization is calculated.

-

-

Visualization of Knudsen Effusion Setup:

Caption: Schematic of a Knudsen effusion apparatus for vapor pressure measurement.

Computational Thermochemistry: A Predictive Approach

When experimental data are unavailable, high-level quantum chemical calculations provide a powerful alternative for obtaining accurate thermochemical properties.

High-Accuracy Composite Methods: Gaussian-4 (G4) Theory

-

Causality and Choice of Method: Methods like G4 theory are designed to approximate the results of very high-level, computationally expensive calculations by combining the results of several lower-level calculations.[7][8] This composite approach allows for a systematic cancellation of errors, achieving "chemical accuracy" (typically within ~1 kcal/mol or ~4 kJ/mol of experimental values) for enthalpies of formation.[7]

-

Computational Workflow:

-

Geometry Optimization: The molecular geometry of this compound is optimized using a density functional theory (DFT) method, typically B3LYP with a 6-31G(2df,p) basis set.[8]

-

Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm the optimized structure is a true minimum on the potential energy surface and to determine the zero-point vibrational energy (ZPVE).

-

Single-Point Energy Calculations: A series of increasingly accurate single-point energy calculations are performed on the optimized geometry using methods like MP2, MP4, and CCSD(T) with progressively larger basis sets.[9]

-

Energy Extrapolation: The Hartree-Fock energy is extrapolated to the complete basis set limit.

-

Final Energy Calculation: The individual energy components are combined, including the ZPVE and empirical higher-level corrections (HLC), to yield a final, highly accurate total energy at 0 K.[8][9] This total energy is used to calculate the enthalpy of formation.

-

-

Visualization of G4 Theory Logic:

Caption: Logical workflow for a Gaussian-4 (G4) thermochemical calculation.

Isodesmic Reactions for Error Cancellation

-

Causality and Choice of Method: A powerful technique to improve the accuracy of less computationally demanding methods is the use of a hypothetical isodesmic reaction.[10] This is a reaction where the number and type of chemical bonds are conserved on both the reactant and product sides.[10] Because the bonding environments are very similar, errors in the quantum mechanical calculation tend to cancel out, leading to a much more accurate calculated reaction enthalpy (ΔH_rxn).

-

Application to this compound: To calculate the enthalpy of formation of this compound, one could construct the following isodesmic reaction:

This compound + Methane → Toluene + Ethanol

-

Calculate the optimized geometry and electronic energy for all four species in the reaction.

-

Calculate the reaction enthalpy: ΔH_rxn = [H(Toluene) + H(Ethanol)] - [H(this compound) + H(Methane)].

-

Rearrange the standard thermodynamic relationship: ΔH_rxn = [ΔfH°(Toluene) + ΔfH°(Ethanol)] - [ΔfH°(this compound) + ΔfH°(Methane)]

-

Solve for the unknown enthalpy of formation: ΔfH°(this compound) = [ΔfH°(Toluene) + ΔfH°(Ethanol) - ΔfH°(Methane)] - ΔH_rxn

By using well-established experimental values for the enthalpies of formation of toluene, ethanol, and methane, the calculated ΔH_rxn can be used to derive a highly accurate ΔfH° for the target molecule.

-

Consolidated Thermochemical Data for this compound

As of the date of this publication, a comprehensive set of experimentally validated thermochemical data for this compound is not available in the peer-reviewed literature. The data presented below are based on computational estimations and require experimental verification using the methods outlined in this guide.

Table 1: Physical and Computationally Estimated Thermochemical Properties of this compound

| Property | Value | Unit | Source / Method |

| Molecular Formula | C₉H₁₂O | - | - |

| Molar Mass | 136.19 | g/mol | - |

| Boiling Point | 218-220 | °C | [1][11] |

| Density (at 20°C) | 0.987 | g/mL | [1] |

| Molar Heat Capacity (Cp) | 240.71 | kJ/(kmol·K) | [12] (Calculated) |

| Enthalpy of Vaporization (ΔvapH) | 63.85 | kJ/mol | [12] (Calculated) |

| Standard Enthalpy of Formation (liquid) | N/A | kJ/mol | Requires Experimental Determination |

| Standard Enthalpy of Combustion (liquid) | N/A | kJ/mol | Requires Experimental Determination |

Note: The calculated values from Chemcasts[12] are provided for preliminary engineering estimations and should be validated experimentally.

Conclusion

This technical guide has detailed the critical importance of thermochemical data for this compound and has provided a comprehensive framework for its determination. While experimentally derived values for key parameters like the enthalpy of formation remain to be established, the protocols for bomb calorimetry, differential scanning calorimetry, and the Knudsen effusion method outlined herein provide a clear path for researchers to obtain this vital information. Furthermore, the guide highlights the power of modern computational techniques, such as G4 theory and isodesmic reaction schemes, as robust tools for predicting these properties with high accuracy. It is imperative for the scientific and industrial communities to pursue the experimental validation of these thermochemical properties to ensure the safe, efficient, and innovative application of this versatile chemical compound.

References

-

This compound (CAS 536-50-5) – Thermophysical Properties. (n.d.). Chemcasts. Retrieved January 5, 2026, from [Link]

-

ASTM E1269-11, Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2011. [Link]

-

Determining Specific Heat Capacity by Differential Scanning Calorimetry. (n.d.). WJE. Retrieved January 5, 2026, from [Link]

-

Knudsen Effusion. (2022, August 26). University of Arizona. Retrieved January 5, 2026, from [Link]

-

Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2007). Gaussian-4 theory. The Journal of Chemical Physics, 126(8), 084108. [Link]

-

Isodesmic Reactions. (n.d.). Group of Prof. Hendrik Zipse. Retrieved January 5, 2026, from [Link]

-

This compound. (n.d.). Chemsrc. Retrieved January 5, 2026, from [Link]

-

Quantum chemistry composite methods. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]

-

G4 theory - improving on G3X. (n.d.). Group of Prof. Hendrik Zipse. Retrieved January 5, 2026, from [Link]

-

Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2007). Gaussian-4 theory. ResearchGate. Retrieved January 5, 2026, from [Link]

-

Vapor Pressure Measurements Knudsen Effusion Method. (n.d.). Surface Measurement Systems. Retrieved January 5, 2026, from [Link]

-

Vapor Pressure Analyzer. (n.d.). Pragolab. Retrieved January 5, 2026, from [Link]

-

Bomb Calorimetry: Heat of Combustion. (n.d.). University of California, Berkeley. Retrieved January 5, 2026, from [Link]

-

Hehre, W. J., Ditchfield, R., Radom, L., & Pople, J. A. (1970). Molecular Orbital Theory of the Electronic Structure of Organic Compounds. V. Molecular Theory of Bond Separation. Journal of the American Chemical Society, 92(16), 4796–4801. [Link]

-

ME 354 Lab - Bomb Calorimeter Experiment. (n.d.). University of Nevada, Reno. Retrieved January 5, 2026, from [Link]

-

Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry. (2023, April 20). Aimil Ltd. Retrieved January 5, 2026, from [Link]

-

Heat of Combustion: Bomb Calorimeter. (n.d.). St. Olaf College. Retrieved January 5, 2026, from [Link]

-

Bomb Calorimetry. (n.d.). Gustavus Adolphus College. Retrieved January 5, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]

- 4. standards.iteh.ai [standards.iteh.ai]

- 5. mse.ucr.edu [mse.ucr.edu]

- 6. pragolab.cz [pragolab.cz]

- 7. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. Group of Prof. Hendrik Zipse | G4 theory - improving on G3X [zipse.cup.uni-muenchen.de]

- 10. Group of Prof. Hendrik Zipse | Isodesmic Reactions [zipse.cup.uni-muenchen.de]

- 11. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 12. Determining Specific Heat Capacity by Differential Scanning Calorimetry | Testing Standard | WJE [wje.com]

A Technical Guide to the Chirality and Stereochemistry of 1-(4-Methylphenyl)ethanol

Abstract

1-(4-Methylphenyl)ethanol is a chiral secondary alcohol that serves as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and biodegradable polymers.[1][2][3] Its stereocenter dictates its biological activity and material properties, making the control and analysis of its stereochemistry paramount. This guide provides an in-depth examination of the synthesis of racemic this compound, a detailed exploration of its chiral resolution via enzymatic and classical methods, and a comprehensive overview of the analytical techniques required to verify enantiomeric purity. The content herein is synthesized from established scientific literature and field-proven methodologies to provide a robust and practical resource for professionals in chemical and pharmaceutical development.

Introduction: The Imperative of Chirality

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in modern drug development. Enantiomers, the pair of mirror-image molecules, often exhibit profoundly different pharmacological, toxicological, and metabolic profiles due to the stereospecific nature of biological receptors and enzymes. This compound, a deceptively simple aromatic alcohol, embodies this principle. Its two enantiomers, (R)- and (S)-1-(4-methylphenyl)ethanol, are valuable chiral synthons. The ability to produce this compound in an enantiomerically pure form is not merely an academic exercise but a critical step in the development of stereochemically defined active pharmaceutical ingredients (APIs) and advanced materials.

This document serves as a technical whitepaper on the core principles and practical methodologies associated with the stereochemistry of this versatile compound.

Molecular Structure and Stereocenter

This compound possesses a single stereocenter at the carbinol carbon (C1), the carbon atom bonded to the hydroxyl group. This gives rise to two distinct enantiomers, designated (R) and (S) according to the Cahn-Ingold-Prelog priority rules.

Caption: (R) and (S) enantiomers of this compound.

Synthesis of Racemic (±)-1-(4-Methylphenyl)ethanol

The precursor to any chiral resolution is the robust synthesis of the racemic mixture. The most direct and industrially scalable method is the reduction of the corresponding ketone, 4-methylacetophenone.

Causality in Synthetic Protocol

The reduction of 4-methylacetophenone with sodium borohydride (NaBH₄) is a cornerstone of synthetic organic chemistry.

-

Choice of Reducing Agent: Sodium borohydride is selected for its excellent chemoselectivity. It is a mild reducing agent that readily reduces aldehydes and ketones but does not attack more robust functional groups like esters or aromatic rings. This selectivity prevents over-reduction or side reactions, ensuring a high yield of the desired secondary alcohol. Its stability in protic solvents like ethanol simplifies the experimental setup compared to more reactive hydrides like lithium aluminum hydride (LiAlH₄), which require strictly anhydrous conditions.

-

Solvent System: Ethanol or methanol serves as an ideal solvent as it readily dissolves both the ketone substrate and the NaBH₄. The protic nature of the solvent is also mechanistically important, as it participates in the workup to protonate the intermediate alkoxide ion.

-

Aqueous Workup: The addition of a weak acid (e.g., dilute HCl) during workup serves two purposes: it neutralizes any excess NaBH₄ and protonates the sodium alkoxide intermediate to yield the final alcohol product.

Experimental Protocol: Reduction of 4-Methylacetophenone

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 4-methylacetophenone (1.0 eq) and dissolve it in absolute ethanol (5 mL per gram of ketone). Cool the solution to 0 °C in an ice bath.

-

Addition of Reductant: Slowly add sodium borohydride (0.25-0.30 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone spot has been completely consumed.

-

Quenching and Workup: Cool the flask back to 0 °C and slowly add 1 M HCl (aq) to quench the excess NaBH₄ and neutralize the mixture.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude racemic this compound, which can be further purified by distillation or chromatography if necessary.

Caption: Synthesis of racemic this compound.

Chiral Resolution: The Separation of Enantiomers

With the racemic mixture in hand, the core challenge is the efficient separation of the (R)- and (S)-enantiomers. Enzymatic Kinetic Resolution (EKR) is a highly effective and green method for this purpose.[4]

Principle of Enzymatic Kinetic Resolution (EKR)

EKR leverages the inherent stereoselectivity of enzymes, typically lipases, which are chiral catalysts.[5] In the presence of a racemic alcohol and an acyl donor, the enzyme will acylate one enantiomer at a significantly higher rate than the other. For many lipases, such as Candida antarctica Lipase B (CALB), the (R)-enantiomer of secondary alcohols is preferentially acylated.[6] This results in a mixture containing one enantiomer as the unreacted alcohol (e.g., (S)-alcohol) and the other as an ester (e.g., (R)-ester). The reaction is stopped at or near 50% conversion to maximize the enantiomeric excess (ee) of both the remaining substrate and the product. The difference in chemical properties between the alcohol and the ester allows for their easy separation via standard techniques like column chromatography.

Caption: Workflow for Enzymatic Kinetic Resolution (EKR).

Field-Proven Protocol: EKR of (±)-1-(4-Methylphenyl)ethanol

This protocol is based on established methodologies using immobilized CALB (Novozym 435) and vinyl acetate as the acyl donor.[6][7]

-

Causality:

-

Enzyme Choice: Novozym 435 is an immobilized form of CALB, which offers high activity, excellent enantioselectivity for a broad range of alcohols, and superior stability and reusability compared to free enzymes.

-

Acyl Donor: Vinyl acetate is an ideal acyl donor because the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile. This makes the acylation reaction effectively irreversible, driving the equilibrium towards the product and improving conversion rates.

-

Solvent: A non-polar organic solvent like hexane or isooctane is used to maintain the enzyme's active conformation and to solubilize the substrates.

-

Temperature Control: The reaction is typically run at a moderately elevated temperature (e.g., 40-46 °C) to increase the reaction rate without denaturing the enzyme.[7][8]

-

-

Step-by-Step Methodology:

-

Preparation: In a sealed vial, dissolve (±)-1-(4-methylphenyl)ethanol (1.0 eq) in isooctane (10 mL per mmol of alcohol).

-

Reagent Addition: Add vinyl acetate (3.0-4.0 eq) as the acyl donor.

-

Enzyme Addition: Add Novozym 435 (15-20 mg per mmol of alcohol).

-

Incubation: Place the vial in an orbital shaker incubator set to 45 °C and 200 rpm.

-

Monitoring: Periodically take aliquots from the reaction mixture, filter out the enzyme, and analyze by chiral GC or HPLC to monitor the conversion and enantiomeric excess of the remaining alcohol.

-

Termination: When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

-

Purification: Concentrate the filtrate and separate the unreacted (S)-1-(4-methylphenyl)ethanol from the product, (R)-1-(4-methylphenyl)acetate, using silica gel column chromatography.

-

Hydrolysis (Optional): The purified (R)-acetate can be hydrolyzed using a mild base (e.g., K₂CO₃ in methanol) to yield the (R)-alcohol.

-

Data Presentation: EKR Performance

| Parameter | Definition | Typical Value |

| Conversion (c) | The percentage of the initial racemic alcohol that has been converted to the ester. | ~50% (Target) |

| ees (substrate) | Enantiomeric excess of the remaining (S)-alcohol. | >99% |

| eep (product) | Enantiomeric excess of the formed (R)-acetate. | >99% |

| Enantiomeric Ratio (E) | A measure of the enzyme's selectivity. E = ln[(1-c)(1-ees)] / ln[(1-c)(1+ees)]. | >200 (Excellent) |

Typical values are based on resolutions using CALB under optimized conditions.[6]

Stereochemical Analysis: Verifying Enantiomeric Purity

Accurate determination of enantiomeric excess is crucial. Chiral chromatography, both HPLC and GC, are the gold-standard techniques for this analysis.

Chiral High-Performance Liquid Chromatography (HPLC)

-

Principle: Chiral HPLC relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers of the analyte.[9] The difference in the stability of these complexes leads to different retention times, allowing for baseline separation of the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for their broad applicability.[10][11]

Caption: Enantiomers interact differently with a Chiral Stationary Phase.

-

Analytical Protocol: Chiral HPLC

-

Column: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or similar polysaccharide-based column.[11]

-

Mobile Phase: An isocratic mixture of n-Hexane and 2-Propanol (e.g., 95:5 v/v). The exact ratio must be optimized to achieve baseline separation.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 215 nm.

-

Sample Preparation: Dilute the sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

Calculation: Enantiomeric excess (% ee) is calculated from the peak areas (A) of the two enantiomers: % ee = [ (A₁ - A₂) / (A₁ + A₂) ] * 100.

-

Chiral Gas Chromatography (GC)

-

Principle: Chiral GC operates on a similar principle to HPLC but in the gas phase. It is highly effective for volatile compounds like this compound. The stationary phase typically consists of a cyclodextrin derivative coated onto the inside of a fused silica capillary column.[12][13]

-

Analytical Protocol: Chiral GC

-

Column: CP-Chirasil-DEX CB (permethylated β-cyclodextrin) (25 m x 0.25 mm x 0.25 µm).[14]

-

Carrier Gas: Hydrogen or Helium, at a constant flow or pressure.

-

Injector Temperature: 230 °C.

-

Detector: Flame Ionization Detector (FID) at 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 2 °C/min to 150 °C. This temperature program must be optimized for the specific instrument and column.

-

Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane) and inject a small volume (e.g., 1 µL) in split mode.

-

Polarimetry

-

Principle: Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[15] Each enantiomer rotates light by an equal magnitude but in opposite directions. The dextrorotatory (+) enantiomer rotates light clockwise, while the levorotatory (-) enantiomer rotates it counter-clockwise.[16]

-